Cas no 67332-41-6 (4-[2-(4-Bromophenyl)ethenyl]benzoic acid)
4-[2-(4-Bromophenyl)ethenyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-[2-(4-Bromophenyl)ethenyl]benzoic acid
- 4′-Bromo-4-carboxystilbene
- 4′-Bromostilbene-4-carboxylic acid
- Benzoic acid, 4-[2-(4-bromophenyl)ethenyl]-
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Experimental Properties
- Density: 1.505±0.06 g/cm3(Predicted)
- Melting Point: 317-322°C
- Boiling Point: 453.7±24.0 °C(Predicted)
- pka: 4.25±0.10(Predicted)
4-[2-(4-Bromophenyl)ethenyl]benzoic acid Security Information
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-51/53
- Safety Instruction: 26-61
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Hazardous Material Identification:
- Storage Condition:2-8°C
4-[2-(4-Bromophenyl)ethenyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | 751375-500mg |
4'-Bromostilbene-4-carboxylic acid 96% |
67332-41-6 | 96% | 500mg |
¥788.83 | 2023-09-15 |
4-[2-(4-Bromophenyl)ethenyl]benzoic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-[2-(4-Bromophenyl)ethenyl]benzoic acid
4-[2-(4-Bromophenyl)ethenyl]benzoic acid (CAS No. 67332-41-6): A Comprehensive Overview of Properties and Applications
4-[2-(4-Bromophenyl)ethenyl]benzoic acid (CAS No. 67332-41-6) is a specialized organic compound that has garnered significant attention in both academic and industrial research. This brominated benzoic acid derivative features a unique molecular structure characterized by a styryl bridge connecting a 4-bromophenyl group and a benzoic acid moiety. The compound's distinct architecture makes it valuable for various applications, particularly in organic electronics, pharmaceutical intermediates, and advanced material science.
The growing interest in 4-[2-(4-Bromophenyl)ethenyl]benzoic acid can be attributed to its versatile chemical properties. With a molecular formula of C15H11BrO2 and a molecular weight of 303.15 g/mol, this compound exhibits excellent thermal stability and photophysical characteristics. Researchers have particularly focused on its potential as a building block for organic semiconductors, given its ability to facilitate π-π stacking interactions – a critical feature for charge transport in electronic devices.
Recent studies highlight the compound's significance in the development of OLED materials and organic photovoltaic cells. The bromine substituent at the para position of the phenyl ring enhances the molecule's electronic properties while providing an excellent site for further functionalization through cross-coupling reactions. This makes 4-[2-(4-Bromophenyl)ethenyl]benzoic acid particularly valuable for creating more complex molecular architectures in materials chemistry.
From a synthetic chemistry perspective, 4-[2-(4-Bromophenyl)ethenyl]benzoic acid serves as a crucial intermediate in numerous organic transformations. The carboxylic acid functionality allows for easy derivatization into esters, amides, or other derivatives, while the vinyl bridge offers opportunities for various addition and polymerization reactions. These characteristics have made it a popular choice for researchers working on drug discovery and functional material development.
The compound's fluorescence properties have also attracted attention in the field of molecular sensors and bioimaging probes. Its ability to exhibit solvatochromism (color change in different solvents) makes it potentially useful for environmental monitoring applications. Additionally, the 4-bromophenyl group provides an excellent handle for further modifications through modern palladium-catalyzed coupling reactions, expanding its utility in synthetic chemistry.
In the pharmaceutical sector, derivatives of 4-[2-(4-Bromophenyl)ethenyl]benzoic acid have shown promise in various biological applications. While the compound itself is primarily used as an intermediate, its structural analogs have been investigated for potential anti-inflammatory and antimicrobial properties. The benzoic acid core is a common pharmacophore found in many active pharmaceutical ingredients, making this compound valuable for medicinal chemistry research.
From a commercial perspective, the demand for 4-[2-(4-Bromophenyl)ethenyl]benzoic acid has been steadily increasing, particularly from research institutions and specialty chemical manufacturers. The compound is typically supplied with high purity (≥97%) and is available in various quantities to meet different research needs. Its stability under normal storage conditions makes it convenient for laboratory use and transportation.
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]benzoic acid typically involves a Wittig reaction or Horner-Wadsworth-Emmons olefination between appropriately functionalized benzaldehyde and phosphonium salt precursors. Recent advances in synthetic methodology have improved the yield and purity of this compound, making it more accessible to the research community. The bromine atom in the molecule provides an excellent site for further functionalization through modern cross-coupling reactions.
Environmental and safety considerations for 4-[2-(4-Bromophenyl)ethenyl]benzoic acid are important for researchers and industrial users. While the compound doesn't fall under hazardous material classifications, standard laboratory precautions should be observed when handling it. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended, and the material should be used in well-ventilated areas or fume hoods.
Looking toward the future, 4-[2-(4-Bromophenyl)ethenyl]benzoic acid is expected to play an increasingly important role in the development of advanced functional materials. Its unique combination of electronic properties and synthetic versatility positions it as a valuable building block for next-generation organic electronic devices, smart materials, and pharmaceutical candidates. As research in these areas continues to expand, the demand for high-quality 4-[2-(4-Bromophenyl)ethenyl]benzoic acid is likely to grow correspondingly.
For researchers interested in working with 4-[2-(4-Bromophenyl)ethenyl]benzoic acid, it's important to note that the compound's properties can be significantly influenced by its purity and crystalline form. Many suppliers now offer comprehensive analytical data including HPLC chromatograms, NMR spectra, and mass spectrometry results to ensure quality and reproducibility in research applications. These quality control measures are particularly important for applications in electronics and pharmaceutical development where consistency is crucial.
The price and availability of 4-[2-(4-Bromophenyl)ethenyl]benzoic acid can vary depending on purity requirements and order quantity. Researchers are advised to compare specifications from different suppliers to ensure they obtain material suitable for their specific applications. Bulk quantities are typically available for industrial users, while smaller research quantities (100mg to 10g) are more common for academic laboratories.
In conclusion, 4-[2-(4-Bromophenyl)ethenyl]benzoic acid (CAS No. 67332-41-6) represents an important class of functional organic compounds with wide-ranging applications in materials science, pharmaceutical research, and organic electronics. Its unique structural features and versatile chemical properties continue to make it a valuable tool for researchers across multiple disciplines. As scientific understanding of organic electronic materials and bioactive compounds advances, the importance of well-characterized building blocks like 4-[2-(4-Bromophenyl)ethenyl]benzoic acid will only continue to grow.
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